molecular formula C10H21N B101955 1-Butylazepane CAS No. 15753-35-2

1-Butylazepane

Cat. No. B101955
CAS RN: 15753-35-2
M. Wt: 155.28 g/mol
InChI Key: IIUDBWFOJYPWAK-UHFFFAOYSA-N
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Description

1-Butylazepane is a chemical compound with the molecular formula C10H21N . It is also known by other names such as N-Butyl-hexamethylenimin, 1-butyl-hexahydro-azepine, N-Butylhexamethyleneimine, 1-Butyl-hexahydro-azepin, 1-n-butyl azacycloheptane, and 1-n-butylazepane .


Synthesis Analysis

The synthesis of 1-Butylazepane involves equimolar quantities of 1-butylazepan-1-ium bromide and sodium carbonate . These are introduced in a one-neck round flask and dissolved with distilled water. The resulting mixture is left to react for one hour at room temperature under magnetic stirring . A pale oily product is formed at the bottom of the flask .


Molecular Structure Analysis

The molecular structure of 1-Butylazepane is represented by the formula C10H21N . It has a molecular weight of 155.28000 . The exact mass is 155.16700 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Butylazepane are not mentioned in the sources, it’s worth noting that it’s used in the synthesis of nanosized Beta zeolites . These zeolites show better catalytic behavior towards the industrially-relevant alkylation of benzene with propylene to obtain cumene .


Physical And Chemical Properties Analysis

1-Butylazepane has a density of 0.836 g/mL at 25ºC . Its boiling point is 197.8ºC at 760 mmHg . The flash point is 145 °F . It has a LogP value of 2.60040, indicating its lipophilicity . The vapour pressure is 0.371mmHg at 25°C , and the index of refraction is n20/D 1.456 .

Scientific Research Applications

  • Pharmacokinetic Modeling for 1-Bromopropane : A study developed a physiologically based pharmacokinetic (PBPK) model for 1-Bromopropane (1-BP), a solvent used in the manufacturing industry. The model examined two metabolic pathway assumptions in rats and provided insights into the metabolism of 1-BP, which is useful for understanding its toxicity in humans (Garner et al., 2015).

  • Detection of Biogenic Amines Using Ion Mobility Spectrometry : Research on the development of dopant-assisted positive photoionization ion mobility spectrometry (DAPP-IMS) for the detection of trimethylamine (TMA) in food samples was conducted. This method, which involves the use of dopants, could potentially be adapted for detecting other volatile organic compounds, possibly including derivatives like 1-Butylazepane (Cheng et al., 2017).

  • Solubility and Thermodynamic Analysis of Organic Compounds : A study focused on determining the solubilities of an anticancer compound in various solvents, including 1-butanol. Understanding the solubility properties of organic compounds like 1-butanol can provide valuable information for the purification and formulation processes of pharmaceuticals, which may extend to related compounds such as 1-Butylazepane (Shakeel et al., 2016).

  • Biobutanol Production from Eucalyptus Sawdust : Research was conducted on producing biobutanol, a biofuel, from eucalyptus sawdust using cellulose hydrolysis and fermentation. This study highlights the potential of using organic waste materials for biofuel production, which could be relevant for understanding the broader applications of butyl compounds like 1-Butylazepane (Cebreiros et al., 2019).

Safety And Hazards

1-Butylazepane is classified as corrosive . The risk phrases associated with it is R34 . The safety phrases are S26 . It’s important to handle this chemical with appropriate safety measures.

Future Directions

While specific future directions for 1-Butylazepane are not mentioned in the sources, its use in the synthesis of nanosized Beta zeolites suggests potential applications in areas where these zeolites are used, such as catalysis .

properties

IUPAC Name

1-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-8-11-9-6-4-5-7-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUDBWFOJYPWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329163
Record name 1-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylazepane

CAS RN

15753-35-2
Record name 1-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The first N-substitution of azepane was carried out using butyl bromide as an N-alkylating agent to form 1-butylazepane. An equimolar amount of butyl bromide was added dropwise to a solution of azepane in methanol keeping the temperature at 20° C. by an ice-water bath. The mixture was hydrolyzed with potassium carbonate, extracted with ether, and dried over Na2SO4. The solution was fractionally distilled at reduced pressure and the fraction with bp 195° C. was collected. 1H-NMR (300 MHz, CDCl3) δ 0.90 (t, 3H), 1.28 (sextet, 2H), 1.42 (m, 2H), 1.60 (broad m, 8H), 2.42 (m, 2H), 2.60 (m, 4H).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Procedure 1a—The first N-substitution of azepane was carried out using butyl bromide as an N-alkylating agent to form 1-butylazepane. To a stirring solution of azepane (49.97 g, 503.8 mmol) in methanol (220 cm3) cooled in an ice-water bath was added dropwise 1-bromobutane (57 cm3, 530 mmol), and then potassium carbonate (72.5 g, 524 mmol). The mixture was vigorously stirred at room temperature for 24 h. The resulting suspension was filtered through a sintered glass fret and the solution concentrated under reduced pressure at 45° C. in a rotary evaporator. A yellowish suspension was thus obtained and distilled in vacuo (45-47° C., 5.5 mmHg) to give 1-butylazepane as a colourless liquid (50.30 g, 64.3%). δH (500.13 MHz, CDCl3) 2.62 (4H, t, 3J(H,H)=5.5 Hz), 2.45 (2H, m), 1.64 (4H, br m), 1.59 (4H, br m), 1.45 (2H, m), 1.30 (2H, sextet, 3J(H,H)=7.4 Hz), 0.90 (3H, t, 3J(H,H)=7.4 Hz); δC (125.76 MHz, CDCl3) 58.2, 55.7, 29.8, 28.0, 27.1, 20.9, 14.1. ESI-MS: m/z=156 [M+H]+ (100). Calcd. for C10H22N: 156.1752; found: 156.1755.
Quantity
49.97 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
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Quantity
72.5 g
Type
reactant
Reaction Step Three
Yield
64.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Martínez-Franco, C Paris, ME Martínez-Armero… - Chemical …, 2016 - pubs.rsc.org
… Synthesis of 1-butylazepane. Equimolar quantities of 1-… solvent and purification, 1-butylazepane was obtained as a … The 1-butylazepane (22.36 g, 0.144 moles) obtained in the …
Number of citations: 94 pubs.rsc.org
S Pohlmann, T Olyschläger, P Goodrich… - Journal of Power …, 2015 - Elsevier
… 1-Butylazepane. Under an inert atmosphere created by circulating N 2 1-bromobutane (13.7 … 1-butylazepane was obtained as a colorless liquid after distillation in vacuo (50 C @ 3.8 …
Number of citations: 64 www.sciencedirect.com
T Belhocine, SA Forsyth, HQN Gunaratne… - Green …, 2011 - pubs.rsc.org
… procedure to that used for 1-butylazepane, from azepane (… procedure to that used for 1-butylazepane, from azepane (… procedure to that used for 1-butylazepane, from azepane (23.15 g, …
Number of citations: 41 pubs.rsc.org
DE Wilmington - 2011 - researchgate.net
… [0066] Following this, a second N-substitution was carried out on the 1 -butylazepane using methyl iodide as an N-alkylating agent to form 1-butyl-l-methylazipanium iodide. A slight …
Number of citations: 0 www.researchgate.net
KR Seddon - J. Org. Chem, 1995 - researchgate.net
… Following this, a second N-substitution was carried out on the 1-butylazepane using methyl iodide as an N-alkylating agent to form 1-butyl- 1-methylazipanium iodide. A slight excess of …
Number of citations: 0 www.researchgate.net
Y Wu, H Yuan, F Shi - ACS Sustainable Chemistry & Engineering, 2018 - ACS Publications
… For example, 1-butylazepane can be synthesized with 84% yield via the reaction of n-butylamine with 1,6-hexanediol (C7, entries 7). The cyclization reaction of cyclohexylamine was …
Number of citations: 14 pubs.acs.org
AR Neale, P Li, J Jacquemin, P Goodrich… - Physical Chemistry …, 2016 - pubs.rsc.org
… Under an inert atmosphere, iodomethane (28.4 g, 0.2 mol) was added dropwise to a stirred solution of 1-butylazepane (15.50 g, 0.1 mol) in diethylether (50 cm 3 ) cooled in an ice-water …
Number of citations: 40 pubs.rsc.org
J Désiré, M Mondon, N Fontelle, S Nakagawa… - Organic & …, 2014 - pubs.rsc.org
The glycosidase inhibitory properties of synthetic C-alkyl and N-alkyl six-membered iminosugars have been extensively studied leading to therapeutic candidates. The related seven-…
Number of citations: 28 pubs.rsc.org
H LI - DATABASE, 2007 - researchgate.net
… alkylating agent to form 1-butylazepane. An equimolar amount … carried out on the 1-butylazepane using methyl iodide as an … dropwise to 1-butylazepane in dichloromethane keeping the …
Number of citations: 0 www.researchgate.net

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